tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxy group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and 4-methoxy-2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbamate group can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. It is also utilized in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and other products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy and pyrrolidine groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-methylcarbamate
- tert-butyl N-ethylcarbamate
- tert-butyl N-propylcarbamate
Uniqueness: tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate is unique due to the presence of the methoxy and pyrrolidine groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and specificity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)13-8-12(4)6-9(16-5)7-14-12/h9,14H,6-8H2,1-5H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQMQCURMJQIIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)OC)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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